![molecular formula C11H17F2NO4 B13544286 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring, which is further substituted with a difluoropropanoic acid moiety
Vorbereitungsmethoden
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Boc Protecting Group: The azetidine ring is then protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Difluoropropanoic Acid Moiety:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reaction conditions used.
Common reagents and conditions for these reactions include acids for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the Boc protecting group and the difluoropropanoic acid moiety can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid include other Boc-protected azetidine derivatives and difluorinated compounds These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Eigenschaften
Molekularformel |
C11H17F2NO4 |
|---|---|
Molekulargewicht |
265.25 g/mol |
IUPAC-Name |
2,2-difluoro-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(6-14)4-11(12,13)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
CXBBNGMVZQUWOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


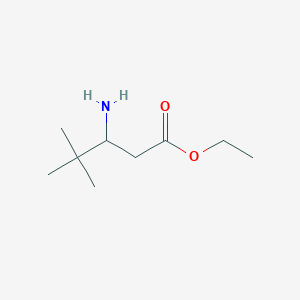
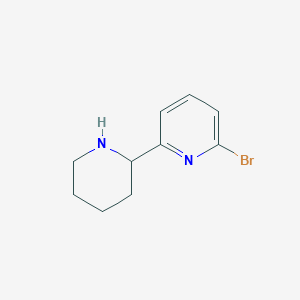
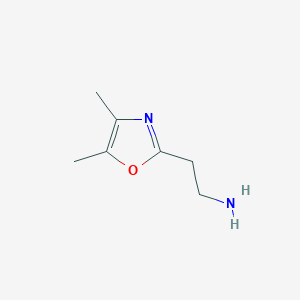
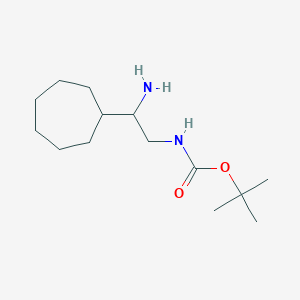
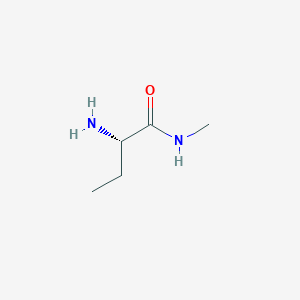

![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)
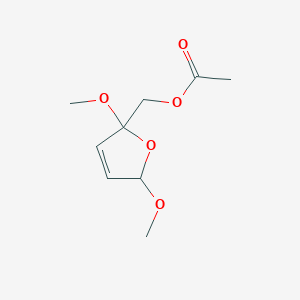
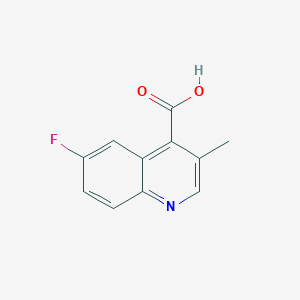
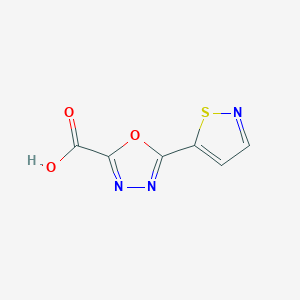
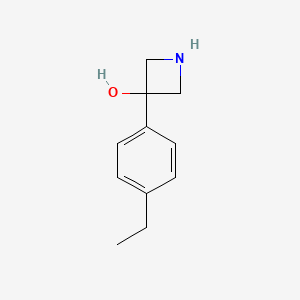
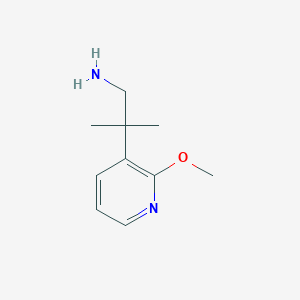
![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
